1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of an aminobutyl group attached to the thiophene ring, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one typically involves the condensation of thiophene derivatives with appropriate aminobutyl precursors. One common method includes the reaction of 2-acetylthiophene with 3-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with similar chemical properties but lacking the aminobutyl group.
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: A thiophene derivative with anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A thiophene derivative used as a serotonin antagonist.
Uniqueness: 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one is unique due to the presence of the aminobutyl group, which enhances its reactivity and potential biological activities. This structural feature allows for more diverse chemical modifications and applications compared to simpler thiophene derivatives .
Properties
CAS No. |
88961-68-6 |
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Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-[5-(3-aminobutyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H15NOS/c1-7(11)3-4-9-5-6-10(13-9)8(2)12/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
SXNHUGDLGUYZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)C(=O)C)N |
Origin of Product |
United States |
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